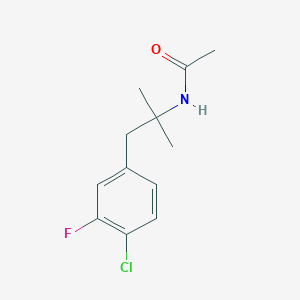

![molecular formula C6H12Cl2N4 B2680126 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2287344-38-9](/img/structure/B2680126.png)

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

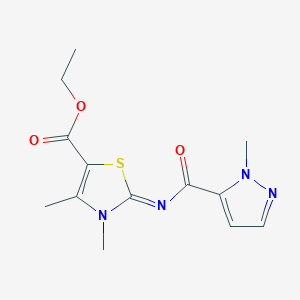

“5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride” is a chemical compound that is part of a focused small molecule library of tetrahydro triazolopyrazines . It is used as a building block in medicinal chemistry . This compound is a white to pale yellow crystalline powder and is mainly used as a pharmaceutical intermediate in the chemical synthesis process .

Synthesis Analysis

The synthesis of this compound involves the use of commercially available non-expensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing this compound involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyrazine platform . The structure of the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include heterocyclization . A case study on Sitagliptin drug products concerning contamination with N-nitrosamines was performed using two newly developed analytical methods for determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) and its precursor triazolopyrazine (3- (trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo [4,3-a]pyrazine) .Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 67–68°C . The 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm (J, Hz): 1.38 (9H, s, 3CH3); 3.02 (2H, t, J = 5.5, 6-CH2); 3.84 (2H, t, J = 5.5, 5-CH2); 3.92 (2H, s, 8-CH2); 4.24 (2H, d, J = 5.9, CH2 NHCO); 7.40 (1H, br. s, NHCO) .Applications De Recherche Scientifique

Medicinal Chemistry

This compound is a key building block in medicinal chemistry . It’s used to create a small library of triazolopyrazines with a variety of substituents in position 3 . These derivatives have potential for further synthetic application in medicinally oriented synthesis .

Development of Piperazine-fused Triazoles

The compound plays a significant role in the development of piperazine-fused triazoles . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

NK-3 Receptor Antagonists

The compound has been used in the synthesis of novel chiral N-acyl-5,6,7,8-substituted-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines, which act as selective NK-3 receptor antagonists . These antagonists have potential therapeutic applications in NK-3 receptor mediated disorders .

Drug Discovery

The compound is considered a “privileged structure” in drug discovery . Privileged structures are core structures that provide potent ligands for numerous receptors .

Creation of Compound Libraries

The compound is used in the creation of compound libraries . These libraries are collections of compounds containing privileged scaffolds, which can eliminate a number of problems featured by commercial compound libraries, like low hit rates, poor physicochemical properties, presence of undesirable functional groups, etc .

Research into Biochemical Mechanisms

The compound, as part of small organic frameworks, is an extremely impactful instrument for shedding light on biochemical mechanisms . It acts as therapeutic agents or their precursors or chemical labels .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that the compound belongs to a class of molecules referred to as “privileged structures” in medicinal chemistry . These structures are known to provide potent ligands for numerous receptors .

Mode of Action

It is known that these types of compounds interact with their targets, leading to changes that can have therapeutic effects .

Biochemical Pathways

Compounds of this type are known to shed light on biochemical mechanisms .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

It is known that these types of compounds can act as therapeutic agents .

Action Environment

It is known that environmental factors can impact the effectiveness of many compounds .

Propriétés

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIACGLPMXSMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NN=CN2C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

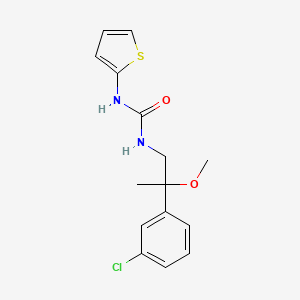

![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2680047.png)

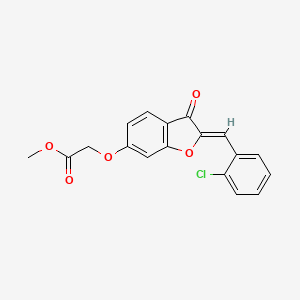

![(4-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2680052.png)

![N-(2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide](/img/structure/B2680053.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2680054.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)

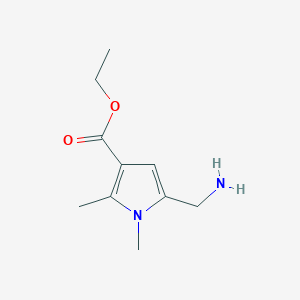

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(2-chloro-6-fluorophenyl)prop-2-enoate](/img/structure/B2680064.png)